LogP -0.3 Balances Lipophilicity Between 5-Phenyl (XLogP3 0.5) and 5-Methyl (XLogP3 -0.6) Hydantoins
The target compound displays an intermediate lipophilicity (XLogP3 = -0.3) compared to 5-phenylimidazolidine-2,4-dione (XLogP3 = 0.5) and 5-methylimidazolidine-2,4-dione (XLogP3 = -0.6) [1][2][3]. This quantified difference places the target in a favorable range for both aqueous solubility and passive membrane permeability, avoiding the high lipophilicity of the phenyl analog that can promote protein binding and metabolic clearance, and the excessive hydrophilicity of the methyl analog that may limit membrane passage.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 5-Phenylimidazolidine-2,4-dione: 0.5; 5-Methylimidazolidine-2,4-dione: -0.6 |
| Quantified Difference | ΔlogP = -0.8 (vs phenyl); +0.3 (vs methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18/2025.09.15 |
Why This Matters
Balanced logP (-0.3) reduces the risk of CYP-mediated metabolism and off-target binding associated with higher lipophilicity, while maintaining adequate membrane permeability, making the compound a superior starting point for lead optimization over the phenyl and methyl analogs.
- [1] PubChem Compound Summary for CID 104077105, 5-(1,3-Thiazol-5-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/104077105 View Source
- [2] PubChem Compound Summary for CID 1002, 5-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1002 View Source
- [3] PubChem Compound Summary for CID 69216, 5-Methylimidazolidine-2,4-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69216 View Source
